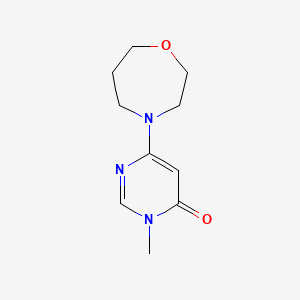

3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-12-8-11-9(7-10(12)14)13-3-2-5-15-6-4-13/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQGIWKLISRJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)N2CCCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One possible route could be:

Formation of the Pyrimidine Ring: Starting from a suitable precursor like 3-methylpyrimidine, various functional groups can be introduced through substitution reactions.

Oxazepane Ring Formation: The oxazepane ring can be formed by cyclization reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the methyl group or the oxazepane ring.

Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.

Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one could have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights structural differences between 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one and analogous pyrimidinone derivatives:

Key Observations :

- The 3-methyl group may stabilize the lactam tautomer, as alkyl substituents are known to favor keto forms in equilibrium .

- Oxazepane vs. Methoxyphenyl : The 1,4-oxazepane group introduces a heterocyclic amine and ether, which could enhance water solubility and metabolic stability compared to the methoxyphenyl group in .

- Thiophene vs. Oxazepane: Thieno-pyrimidinones () exhibit planar, electron-rich thiophene rings that enhance DNA intercalation or enzyme binding. The oxazepane substituent may instead favor interactions with polar or charged binding pockets.

Physicochemical and Pharmacokinetic Properties

- Solubility: The oxazepane moiety’s polar N and O atoms likely improve aqueous solubility compared to methoxyphenyl or thieno substituents, which are more lipophilic.

- logP: Estimated to be lower than thieno-pyrimidinones (e.g., logP ~2.5–3.5 for thieno derivatives vs. ~1.5–2.5 for the target compound).

- Metabolic Stability : Oxazepanes are less prone to oxidative metabolism than methoxyphenyl groups, which may undergo demethylation .

Biological Activity

Overview

3-Methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, combining a pyrimidine ring with an oxazepane moiety. This combination suggests potential biological activities that could be exploited in drug development. The compound is noted for its possible applications in various therapeutic areas, including oncology and neurodegenerative diseases.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 2320820-69-5 |

| InChI Key | InChI=1S/C10H12N4O/c1-12-8-11-9(7-10(12)14)13-3-2-5-15-6-4-13/h7-8H,2-6H2,1H3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biochemical pathways. The compound's oxazepane ring may facilitate binding to targets that modulate cellular processes, including proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related analogs have shown promising results as tubulin inhibitors, leading to cell cycle arrest and apoptosis in cancer cells:

- Cytotoxicity Studies : Compounds structurally related to this compound demonstrated IC50 values ranging from 4.47 to 52.8 μM against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF7 (breast cancer) .

- Mechanism Insights : Molecular docking studies suggest that these compounds may bind to the colchicine site on tubulin, inhibiting polymerization and disrupting microtubule dynamics essential for mitosis .

Neuroprotective Potential

The compound has also been investigated for its neuroprotective properties. Preliminary studies suggest it may inhibit tau protein phosphorylation and aggregation, which are critical factors in neurodegenerative diseases like Alzheimer’s:

- Inhibition of Tau Protein Kinase : The compound showed potential in inhibiting tau protein kinase activity in vitro, which could prevent neurotoxicity associated with tau aggregation .

- Therapeutic Applications : These findings position the compound as a candidate for further development in treating neurodegenerative disorders.

Study 1: Anticancer Efficacy

A recent study synthesized a series of oxazinonaphthalene derivatives analogous to this compound and evaluated their cytotoxicity against multiple cancer cell lines. The study found that specific substitutions on the oxazepane ring significantly enhanced anticancer activity .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds on neuronal cell cultures exposed to amyloid-beta toxicity. Results indicated a reduction in cell death and oxidative stress markers upon treatment with these derivatives, suggesting a protective role against neurodegeneration .

Q & A

Q. Advanced

- Temperature Control : Higher temperatures (e.g., 100°C) improve reaction rates but may promote side reactions; use microwave-assisted synthesis for precise control .

- Catalyst Screening : Test palladium/ligand systems (e.g., Pd(OAc)₂ with XPhos) to enhance cross-coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while biphasic systems (dioxane/water) aid in purification .

How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Q. Advanced

- Assay Standardization : Validate protocols (e.g., DHFR inhibition assays) using positive controls (methotrexate) and consistent cell lines .

- Structural Confirmation : Verify compound purity via X-ray crystallography to rule out polymorphic effects .

- Meta-Analysis : Compare datasets using statistical tools (ANOVA) to identify outliers or methodological biases .

What computational methods predict target binding and pharmacokinetic properties?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., DHFR) based on crystal structures .

- QSAR Models : Corrogate substituent effects (e.g., oxazepane’s electron-donating properties) on bioactivity .

- ADMET Prediction : SwissADME or pkCSM to estimate solubility, CYP450 interactions, and bioavailability .

What structural features govern the compound’s reactivity in substitution reactions?

Q. Basic

- Electron-Deficient Pyrimidinone Core : Facilitates nucleophilic attack at position 2 or 4 .

- Oxazepane Moiety : Steric hindrance from the seven-membered ring directs regioselectivity in electrophilic substitutions .

How can derivatives be designed to improve metabolic stability without compromising activity?

Q. Advanced

- Bioisosteric Replacement : Substitute oxazepane with piperazine or morpholine to modulate lipophilicity .

- Prodrug Strategies : Introduce ester groups at the 4-position for enhanced membrane permeability .

- Metabolic Profiling : Use liver microsome assays to identify vulnerable sites (e.g., methyl group oxidation) .

Which enzymes are known to interact with pyrimidin-4(3H)-one derivatives?

Q. Basic

- Dihydrofolate Reductase (DHFR) : Targeted by thieno-pyrimidinones for anticancer activity .

- Sigma Receptors : Fused pyrido-thieno-pyrimidinones act as ligands, influencing CNS pathways .

- Hydrolases : EC 3.5.1.102 enzymes deformylate pyrimidinone intermediates in folate pathways .

How can regioselectivity challenges in electrophilic substitution be addressed?

Q. Advanced

- Directing Groups : Install temporary protecting groups (e.g., acetyl) to block undesired positions .

- Computational Guidance : DFT calculations (Gaussian) predict charge distribution and reactive sites .

What strategies reconcile discrepancies between in vitro and in vivo efficacy data?

Q. Advanced

- Pharmacokinetic Bridging : Measure plasma protein binding and tissue distribution to adjust dosing .

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites altering in vivo outcomes .

- Tumor Xenograft Models : Validate in vivo antitumor activity with orthotopic models mimicking human pathophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.